molecular formula C6H10F3N B2423795 (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine CAS No. 2247102-15-2

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine

Cat. No.: B2423795
CAS No.: 2247102-15-2
M. Wt: 153.148
InChI Key: IIVOUOGIEWBEEM-UHNVWZDZSA-N
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Description

“(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride” is a compound with the CAS Number: 2219353-73-6 . It has a molecular weight of 193.57 .


Synthesis Analysis

There is a related compound, “(2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide”, that was synthesized by a one-pot reaction of trans-4-hydroxy proline and trifluoroacetimidoyl chlorides in the presence of TiO2 nanoparticles as a catalyst and sodium bicarbonate as a base .


Molecular Structure Analysis

The molecular formula of “(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine” is C5H7F4N . Its average mass is 157.109 Da and its monoisotopic mass is 157.051468 Da .


Physical and Chemical Properties Analysis

“(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride” is a powder . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Pyrrolidine Chemistry and Synthesis

Pyrrolidines, including compounds like (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine, are significant in organic chemistry due to their biological effects and industrial applications, such as in medicine, dyes, and agrochemicals. The synthesis of pyrrolidines, particularly through [3+2] cycloaddition, is a critical area of study. For example, (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine is synthesized using a similar approach, highlighting the versatility and importance of these compounds in modern science (Żmigrodzka et al., 2022).

Role in Influenza Neuraminidase Inhibition

Derivatives of pyrrolidine, such as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, have been identified as potent inhibitors of influenza neuraminidase. These compounds, synthesized through high-throughput parallel synthesis, demonstrate the potential of pyrrolidine derivatives in the treatment of influenza, showcasing their pharmacological relevance (Wang et al., 2001).

Anticancer and Alpha-Mannosidase Inhibition

Some pyrrolidine derivatives show promise in anticancer activities. Compounds like (2R,3R,4S)-2-({[(1R)-2-hydroxy-1-arylethyl]amino}methyl)pyrrolidine-3,4-diol, especially those with a 4-trifluoromethylbiphenyl aryl group, inhibit the proliferation of various cancer cells, impacting cell cycle progression and survival. Such compounds are also potent alpha-mannosidase inhibitors (Bello et al., 2010).

Cognitive Enhancement Properties

Pyrrolidine derivatives, like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), show cognitive enhancement properties in rodent and primate models. These compounds demonstrate potential for treating cognitive disorders, highlighting their significance in neuropharmacology (Lin et al., 1997).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVOUOGIEWBEEM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247102-15-2
Record name rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine
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